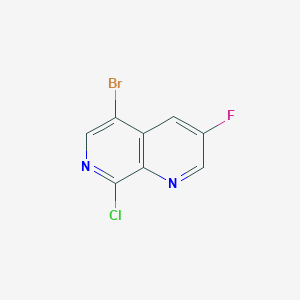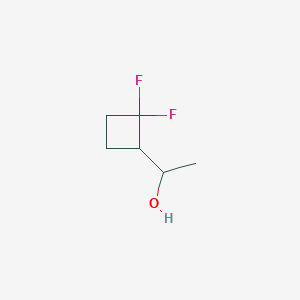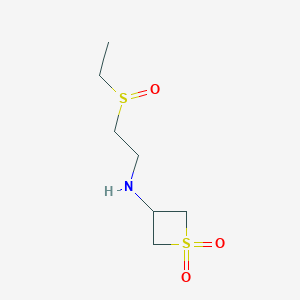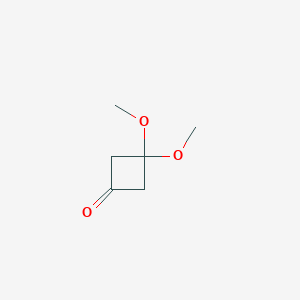![molecular formula C7H11NO2 B8218338 N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide](/img/structure/B8218338.png)
N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide
Descripción general
Descripción
N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol. This compound is characterized by its bicyclic structure and the presence of a hydroxyl group attached to the third carbon of the bicyclo[1.1.1]pentane ring, along with an acetamide group attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide typically involves the following steps:
Formation of Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of Hydroxyl Group: The hydroxyl group at the third carbon position can be introduced through hydroxylation reactions.
Acetylation: The final step involves the acetylation of the hydroxylated bicyclo[1.1.1]pentane to form the acetamide derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the carbonyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of N-{3-oxobicyclo[1.1.1]pentan-1-yl}acetamide.
Reduction: Formation of N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}methanamine.
Substitution: Formation of various derivatives depending on the substituent.
Aplicaciones Científicas De Investigación
N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in biological studies to understand the effects of bicyclic structures on biological systems.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and the bicyclic structure may play a role in binding to enzymes or receptors, leading to biological or chemical activity.
Comparación Con Compuestos Similares
N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide can be compared with other similar compounds, such as:
N-(3-hydroxybicyclo[1.1.1]pentan-1-yl)propionamide
N-(3-hydroxybicyclo[1.1.1]pentan-1-yl)butanamide
N-(3-hydroxybicyclo[1.1.1]pentan-1-yl)benzamide
Propiedades
IUPAC Name |
N-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5(9)8-6-2-7(10,3-6)4-6/h10H,2-4H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKIVEOHGNHPFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC(C1)(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details
















Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B8218255.png)
![2-Bromo-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8218260.png)
![4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B8218267.png)
![Ethyl3-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate](/img/structure/B8218279.png)
![6-Chlorothieno[3,2-c]pyridin-2-amine](/img/structure/B8218283.png)

![2-[endo-3-Boc-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid](/img/structure/B8218290.png)
![3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B8218295.png)
![2,4-diethyl 5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dicarboxylate](/img/structure/B8218299.png)

![4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B8218310.png)


![6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B8218340.png)
